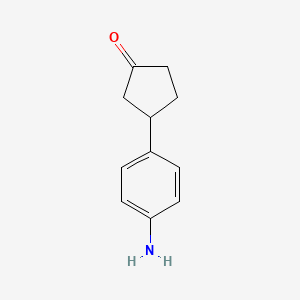

3-(4-Aminophenyl)cyclopentan-1-one

Description

3-(4-Aminophenyl)cyclopentan-1-one is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . It features a cyclopentanone backbone substituted with a 4-aminophenyl group at the 3-position. This compound is cataloged under CAS number 210818-34-1 and is utilized in pharmaceutical and chemical research as a building block for synthesizing more complex molecules .

Propriétés

IUPAC Name |

3-(4-aminophenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXDAJHUFAFQCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210818-34-1 | |

| Record name | 3-(4-aminophenyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst or a chemical reducing agent like iron powder in acidic medium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Aminophenyl)cyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(4-Nitrophenyl)cyclopentan-1-one.

Reduction: 3-(4-Aminophenyl)cyclopentanol.

Substitution: Derivatives like 3-(4-Acetamidophenyl)cyclopentan-1-one.

Applications De Recherche Scientifique

3-(4-Aminophenyl)cyclopentan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-(4-Aminophenyl)cyclopentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural analogs of 3-(4-Aminophenyl)cyclopentan-1-one, emphasizing differences in substituents, molecular weight, and functional groups:

Functional Group Impact on Properties

- Electron-Donating vs. Withdrawing Groups: The amino group in this compound enhances solubility in polar solvents compared to halogenated analogs like (3S)-3-(4-Bromophenyl)cyclopentanone, where bromine acts as an electron-withdrawing group . In chalcone derivatives (e.g., (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one), the amino group facilitates electrostatic interactions critical for antimalarial activity .

- Steric and Electronic Effects: Bulky substituents, such as the isopropyl group in 1-(4-Isopropylphenyl)cyclopentan-1-amine, reduce reactivity in nucleophilic reactions compared to the smaller amino group .

Physicochemical Properties

- Solubility: The amino group improves aqueous solubility compared to non-polar analogs like 1-(4-Isopropylphenyl)cyclopentan-1-amine .

- Thermal Stability: Cyclopentanone derivatives with electron-withdrawing groups (e.g., bromine) generally exhibit higher melting points than those with electron-donating groups .

Activité Biologique

3-(4-Aminophenyl)cyclopentan-1-one is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentanone ring with a 4-aminophenyl substituent. The presence of the amino group enhances its reactivity and potential biological interactions. Its chemical formula is CHN\O, and it has a molecular weight of 175.23 g/mol.

The primary biological activity of this compound has been linked to its interaction with the proteins involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease.

Target Proteins

- Proteins of T. cruzi : The compound exhibits antitrypanosomal activity, targeting specific proteins crucial for the parasite's survival and replication.

Mode of Action

- Molecular Docking : In silico studies indicate that this compound binds effectively to target proteins, disrupting their function and leading to parasite death.

Antitrypanosomal Activity

Research has demonstrated that this compound shows significant in vitro efficacy against T. cruzi trypomastigotes. The compound's effectiveness is attributed to its ability to interfere with key biochemical pathways within the parasite.

| Activity | IC (µM) | Effectiveness |

|---|---|---|

| Antitrypanosomal | 5.2 | High |

| Cytotoxicity (Vero cells) | >82 | Low |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate permeability and hepatic clearance, although it presents low metabolic stability. These characteristics suggest that while the compound may be effective in vitro, further studies are needed to assess its viability as a therapeutic agent in vivo.

Case Studies and Research Findings

A series of studies have investigated the biological implications of this compound:

-

In Vitro Studies :

- In vitro tests demonstrated that this compound effectively inhibits T. cruzi growth with minimal cytotoxicity to mammalian cells (Vero cells), showcasing a selectivity index favorable for therapeutic applications .

-

Molecular Dynamics Simulations :

- Simulations indicated stable binding interactions between the compound and target proteins, highlighting potential pathways for drug development against Chagas disease .

-

Synthetic Routes :

- The synthesis involves reducing 4-nitroaniline with cyclopentanone under specific conditions, which ensures high yields suitable for further biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.